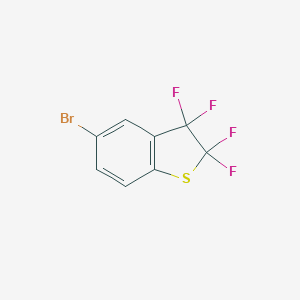

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

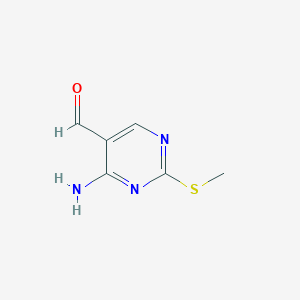

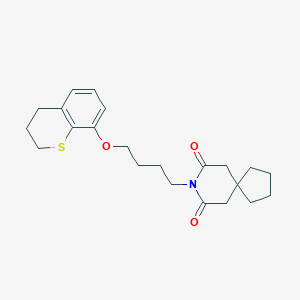

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is a chemical compound . It is also known as DTXSID20577749 . It is used for pharmaceutical testing .

Molecular Structure Analysis

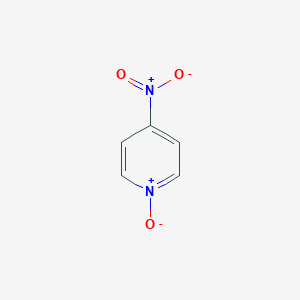

The molecular formula of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is C8H3BrF4S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point of “this compound” is 231.4°C at 760 mmHg . Its density is 1.88g/cm3 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antitumor Activity

A study by Hellmann, Marshall, and Stayt (1967) explored the antitumor activity of a series of benzothiophenes, including 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene. They found that while some benzothiophenes were highly toxic, one compound in the series exhibited significant antitumor action with acceptable toxicity levels (Hellmann, Marshall, & Stayt, 1967).

Synthesis of Aminomethylbenzo[b]thiophens

Chapman, Clarke, Ewing, and Saraf (1968) reported on the condensation of 5-bromo-2-chloromethylbenzo[b]thiophen to create 2-aminomethylbenzo[b]thiophen derivatives. This research indicates the potential of this compound in synthesizing various organic compounds (Chapman et al., 1968).

Photochemical Synthesis

The work of Antonioletti et al. (1986) involves the photochemical synthesis of phenyl-2-thienyl derivatives, using 5-bromo-thiophene-2-carbaldehyde. This study showcases the application of bromo-thiophenes in photochemical reactions, indicating a potential area for the use of this compound (Antonioletti et al., 1986).

Analytical Reagents for Copper

In 1976, Odashima, Anzai, and Ishii studied the use of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including 5-bromo-2-thiophenealdehyde, as analytical reagents for copper. This research demonstrates the potential utility of this compound in analytical chemistry, particularly in metal ion detection (Odashima, Anzai, & Ishii, 1976).

Inhibitors of Plasmodium falciparum Enoyl‐ACP Reductase

Banerjee et al. (2011) explored benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Their study provides insights into the potential of benzothiophene compounds in antimalarial drug development, suggesting a possible research direction for this compound (Banerjee et al., 2011).

Safety and Hazards

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is associated with several hazards according to the Pharos project . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .

Orientations Futures

Thiophene and its substituted derivatives, which include “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene”, have diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXBWOPVHEDLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577749 |

Source

|

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146431-20-1 |

Source

|

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)